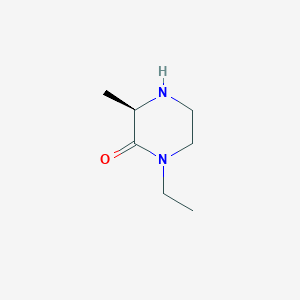
(R)-1-Ethyl-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Ethyl-3-methylpiperazin-2-one is a chiral piperazine derivative with a unique structure that includes an ethyl group and a methyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-methylpiperazin-2-one typically involves the reaction of 1-ethylpiperazine with a suitable methylating agent under controlled conditions. One common method is the alkylation of 1-ethylpiperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-1-Ethyl-3-methylpiperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
化学反応の分析
Types of Reactions
®-1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of ®-1-Ethyl-3-methylpiperazin-2-one.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-Ethyl-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
作用機序
The mechanism of action of ®-1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
1-Ethylpiperazine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methylpiperazine: Lacks the ethyl group, leading to variations in its biological activity and applications.
N-Ethylpiperazine: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness
®-1-Ethyl-3-methylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
(3R)-1-ethyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
NRCNPVKYFGMVNY-ZCFIWIBFSA-N |
異性体SMILES |
CCN1CCN[C@@H](C1=O)C |
正規SMILES |
CCN1CCNC(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
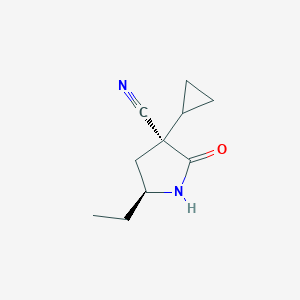
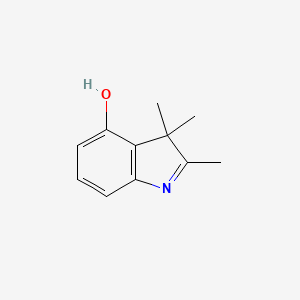


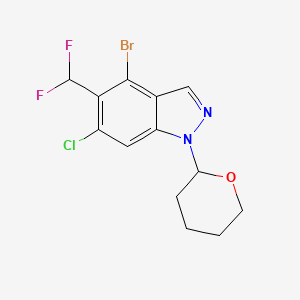
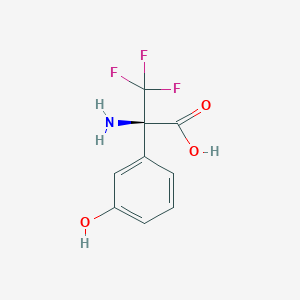
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
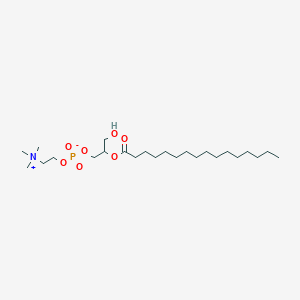
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)
![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)


